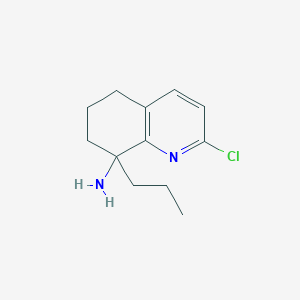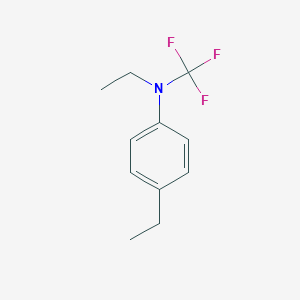
2-Chloro-5,6,7,8-tetrahydro-8-propyl-8-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5,6,7,8-tetrahydro-8-propyl-8-quinolinamine is a heterocyclic amine compound with a unique structure that includes a chlorine atom and a propyl group attached to a quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,7,8-tetrahydro-8-propyl-8-quinolinamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aniline derivative with a chlorinating agent, followed by cyclization to form the quinoline ring. The reaction conditions often require the use of solvents such as acetic acid and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5,6,7,8-tetrahydro-8-propyl-8-quinolinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different pharmacological and chemical properties .
Applications De Recherche Scientifique
2-Chloro-5,6,7,8-tetrahydro-8-propyl-8-quinolinamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-5,6,7,8-tetrahydro-8-propyl-8-quinolinamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride: This compound has a similar structure but with a naphthyridine ring instead of a quinoline ring.
5,6,7,8-Tetrahydro-2-naphthylamine: Another similar compound with a naphthylamine structure.
Uniqueness
2-Chloro-5,6,7,8-tetrahydro-8-propyl-8-quinolinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H17ClN2 |
|---|---|
Poids moléculaire |
224.73 g/mol |
Nom IUPAC |
2-chloro-8-propyl-6,7-dihydro-5H-quinolin-8-amine |
InChI |
InChI=1S/C12H17ClN2/c1-2-7-12(14)8-3-4-9-5-6-10(13)15-11(9)12/h5-6H,2-4,7-8,14H2,1H3 |
Clé InChI |
AVLSCWVFRIYXGR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCCC2=C1N=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Aminophenyl)-1-piperidinyl]cyclopropylmethanone](/img/structure/B13967731.png)



![1-(8-(2-Aminoethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13967757.png)

![1-[1-(Benzenesulfonyl)-1H-indol-2-yl]-3-methylbut-2-en-1-one](/img/structure/B13967770.png)




![Acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13967790.png)


